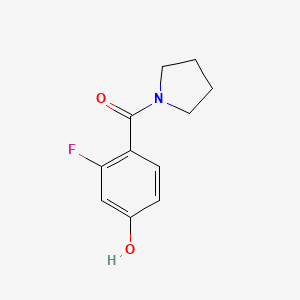

(2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone

Description

(2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 1700330-64-8, MFCD22420655) is a fluorinated aromatic ketone featuring a pyrrolidine ring. Its molecular formula is C₁₁H₁₂FNO₂, with a molecular weight of 209.22 g/mol. The compound is characterized by a 2-fluoro-4-hydroxyphenyl group linked to a pyrrolidin-1-ylmethanone scaffold, which confers both lipophilic (fluorine, pyrrolidine) and hydrophilic (hydroxyl) properties.

Properties

IUPAC Name |

(2-fluoro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-7-8(14)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZHYUEVXGWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde or 2-fluoro-4-hydroxybenzoic acid.

Reduction: Formation of (2-fluoro-4-hydroxyphenyl)methanol.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyrrolidine moiety can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

- Structure : The hydroxyl group is at position 3, and a methoxy group replaces fluorine at position 3.

- Molecular Formula: C₁₂H₁₅NO₃.

- The hydroxyl group’s position (3 vs. 4) may influence hydrogen-bonding interactions in crystal packing or target binding .

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

- Structure : A branched alkyl chain (2-methylpropan-1-one) replaces the pyrrolidine ring.

- Molecular Formula : C₁₁H₁₃FO₂.

- Key Differences: The absence of the pyrrolidine ring reduces nitrogen-mediated interactions (e.g., hydrogen bonding or basicity).

Variations in the Heterocyclic Ring

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

- Structure : A pyridine ring is fused to the pyrrolidine at position 2, with a phenyl group attached.

- Molecular Formula : C₁₇H₁₈N₂O.

- Key Differences :

Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)-pyrrolidin-1-yl]methanone

- Structure : A piperidine ring replaces pyrrolidine, with additional phenyl and cyclohexyl groups.

- Molecular Formula : C₂₉H₃₂N₂O₂.

- Key Differences :

Functional Group Modifications

(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone

- Structure: Amino and dimethylamino groups replace fluorine and hydroxyl on the phenyl ring.

- Molecular Formula : C₁₃H₁₉N₃O.

- Dimethylamino enhances lipophilicity, possibly affecting metabolic stability .

4-(2-Fluoro-4-hydroxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structure : A piperidine ring is substituted with a tert-butyl carbamate group.

- Molecular Formula: C₁₆H₂₂FNO₃.

- Carbamate functionality introduces a hydrolyzable moiety, enabling prodrug strategies .

Comparative Data Table

Key Research Findings

- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effect in the target compound may improve metabolic stability compared to methoxy-substituted analogs .

- Pyrrolidine vs.

- Hydroxyl Positioning : The 4-hydroxyl group in the target compound facilitates hydrogen bonding in crystal lattices and biological targets, unlike 3-hydroxyl analogs .

Biological Activity

(2-Fluoro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound notable for its unique structural features, which include a fluorinated aromatic ring and a pyrrolidine moiety. These characteristics enhance its potential biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 223.25 g/mol. The presence of the fluorine atom at the 2-position of the phenyl ring increases lipophilicity and metabolic stability, while the hydroxyl group at the 4-position facilitates hydrogen bonding interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and metabolic stability |

| Hydroxyl Group | Facilitates hydrogen bonding with targets |

| Pyrrolidine Moiety | Involved in receptor binding and enzyme interaction |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorinated phenyl ring and pyrrolidine moiety can modulate enzyme activity or receptor binding, which is critical for its pharmacological effects.

Pharmacological Activities

Preliminary studies have suggested several potential pharmacological activities for this compound:

- Anticonvulsant Activity : Research indicates that compounds with similar structures may exhibit anticonvulsant properties, suggesting this compound could also have similar effects .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially providing therapeutic benefits in conditions where enzyme inhibition is desirable .

- Receptor Modulation : It may influence receptor activity, which could be beneficial in treating various diseases through modulation of signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Study 1: Anticonvulsant Properties

A study focused on analogues of pyrrolidine compounds demonstrated significant anticonvulsant activity. The structure-activity relationship (SAR) indicated that modifications in the phenolic ring significantly impacted efficacy against seizures .

Study 2: Enzyme Inhibition

Research on related compounds revealed that the presence of fluorine in the phenolic ring enhanced inhibition potency against monoacylglycerol lipase (MAGL), suggesting that this compound might exhibit similar inhibitory effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyphenyl(pyrrolidin-1-yl)methanone | Lacks fluorine substitution | May exhibit different pharmacokinetic properties |

| (2-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |

| (2-Methyl-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone | Methyl group instead of fluorine | Potentially altered lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.